molecular formula C20H23N5O2 B2513336 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide CAS No. 1226441-77-5

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide

Cat. No.: B2513336
CAS No.: 1226441-77-5
M. Wt: 365.437
InChI Key: LOPLAOIGLITBGP-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide is a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with 3-cyanophenylacetyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This makes it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar compounds include other nitrogen-containing heterocyclic compounds such as:

  • 2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide
  • 2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide

Compared to these compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide has a unique azepane ring, which may confer different biological activities and chemical properties .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPLAOIGLITBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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